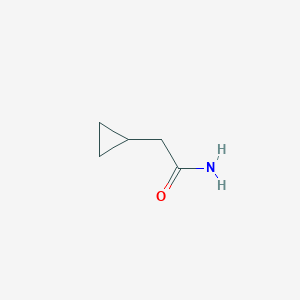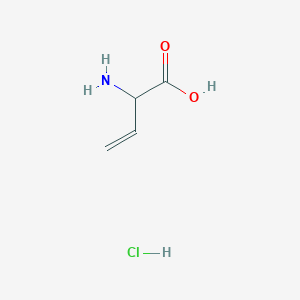
Methyl 2,3,4-trichlorobenzoate
説明
Synthesis Analysis
The preparative electroreduction of Methyl 2,3,4-trichlorobenzoate has been studied. It undergoes dechlorination as the main reaction, which is dependent on the substitution pattern. Notably, pronounced regioselectivity is observed in the case of oligochloro derivatives. Additionally, side-reactions include hydrogenation of the benzene ring and reduction of the methoxycarbonyl group, resulting in the formation of a hydroxymethyl group. Quantum chemical calculations have been performed to understand the reaction mechanism, and the theoretical results align with experimental observations .
Molecular Structure Analysis
The molecular structure of Methyl 2,3,4-trichlorobenzoate consists of a benzene ring with three chlorine atoms (trichloro substitution) and a methoxycarbonyl group (ester functionality). The chlorine atoms are positioned at the 2nd, 3rd, and 4th positions on the benzene ring .
Chemical Reactions Analysis
The primary reaction observed for Methyl 2,3,4-trichlorobenzoate is dechlorination. The rate of this reaction depends on the specific substitution pattern. Regioselectivity is evident, especially for oligochloro derivatives. Side-reactions involve hydrogenation of the benzene ring and reduction of the methoxycarbonyl group, leading to the formation of a hydroxymethyl group .
科学的研究の応用
Electroreduction and Dechlorination
Methyl 2,3,4-trichlorobenzoate has been studied for its electroreduction properties. Gassmann and Voss (2008) examined the preparative electroreduction of chlorinated methyl benzoates, including methyl 2,3,4-trichlorobenzoate. Their study revealed that the rate of dechlorination primarily depends on the substitution pattern, with significant regioselectivity observed in oligochloro derivatives. This process also involves hydrogenation of the benzene ring and reduction of the methoxycarbonyl group, forming a hydroxymethyl group as a side reaction (Gassmann & Voss, 2008).
Chlorination Studies
Varaksina et al. (2005) explored the chlorination of methyl 2,3,4-trichlorobenzoate analogues. Their study focused on the selective chlorination of 4- and 5-methyl-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphospholes. The outcomes of their research were significant in understanding the chlorination process and its regioselectivity (Varaksina et al., 2005).
Chemical Analysis and Determination
Gardner and Overton (1960) developed a liquid-liquid partition chromatographic method for determining 2,3,6-trichlorobenzoic acid in MCPA/TBA herbicides, which can be related to the analysis of methyl 2,3,4-trichlorobenzoate. This method demonstrated precision and efficiency in detecting chlorobenzoic acids in various formulations (Gardner & Overton, 1960).
Biological and Physiological Effects
Shimabukuro et al. (1978) investigated the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, which is structurally similar to methyl 2,3,4-trichlorobenzoate. Their study provided insights into the herbicidal effects and interaction with plant physiology (Shimabukuro et al., 1978).
Microbial Transformation Studies
Newton et al. (1990) conducted studies on microbial transformation rates of various chemicals, including methyl-3-chlorobenzoate, which is closely related to methyl 2,3,4-trichlorobenzoate. This research is crucial in understanding the biodegradation and environmental impact of such compounds (Newton et al., 1990).
特性
IUPAC Name |
methyl 2,3,4-trichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROGZMXHUGOFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293647 | |
| Record name | Benzoic acid,2,3,4-trichloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4-trichlorobenzoate | |
CAS RN |
89978-33-6 | |
| Record name | Methyl 2,3,4-trichlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89978-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 91135 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089978336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC91135 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid,2,3,4-trichloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3058460.png)


![N-(5-chloro-2-methoxyphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3058464.png)






![Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3058477.png)
![1-Propyne, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B3058478.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B3058483.png)